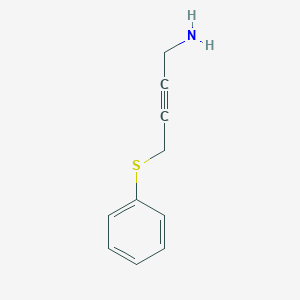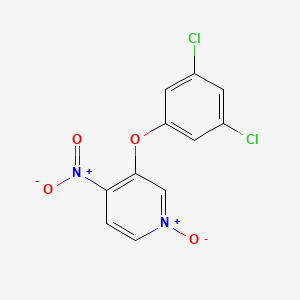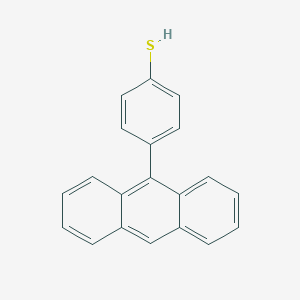
4-(Phenylsulfanyl)but-2-YN-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylsulfanyl)but-2-YN-1-amine is an organic compound characterized by the presence of a phenylsulfanyl group attached to a but-2-yn-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfanyl)but-2-YN-1-amine typically involves the reaction of 1,4-dichlorobut-2-ene with prop-2-yn-1-ol under phase-transfer catalysis conditions. This reaction leads to the formation of 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene, which is then reacted with dimethylamine to afford N,N-dimethyl-4-(prop-2-yn-1-yloxy)but-2-enyl-1-amine . The quaternization of this intermediate results in the formation of new ammonium salts containing the 4-(prop-2-yn-1-yloxy)but-2-enyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of phase-transfer catalysis and quaternization reactions, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Phenylsulfanyl)but-2-YN-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
4-(Phenylsulfanyl)but-2-YN-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Phenylsulfanyl)but-2-YN-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tyrosinase activity, which is involved in melanin synthesis . This inhibition occurs through a non-competitive mechanism, where the compound binds to the enzyme and prevents its activity without directly competing with the substrate .
Comparación Con Compuestos Similares
Similar Compounds
4-(Phenylsulfanyl)butan-2-one: This compound shares the phenylsulfanyl group but has a different backbone structure.
4-(Phenylsulfanyl)but-2-yn-1-ol: Similar to 4-(Phenylsulfanyl)but-2-YN-1-amine, but with a hydroxyl group instead of an amine group.
Uniqueness
This compound is unique due to its combination of a phenylsulfanyl group with an alkyne and amine functional groups. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Propiedades
Número CAS |
586976-04-7 |
|---|---|
Fórmula molecular |
C10H11NS |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
4-phenylsulfanylbut-2-yn-1-amine |
InChI |
InChI=1S/C10H11NS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,8-9,11H2 |
Clave InChI |
PDEIZLRPPLVFSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC#CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)



![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)



![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)


![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)

![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
